[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a dichloromethoxyphenyl ring and a thienylmethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with 2-thienylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (2,5-Dichloro-4-methoxyphenyl)sulfonylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfones.
Thiazole-based compounds: These compounds also contain sulfur and nitrogen atoms and are used in various medicinal applications.
Indole derivatives: These compounds have a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
The uniqueness of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine lies in its combination of a dichloromethoxyphenyl ring with a thienylmethylamine moiety, providing a distinct set of chemical and physical properties that can be leveraged in various research and industrial applications.
Biologische Aktivität
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a dichlorinated aromatic ring, a methoxy group, and a thienylmethyl amine moiety, contributing to its unique chemical properties and biological effects.
Antibacterial Properties
The compound exhibits significant antibacterial activity , primarily attributed to its structural similarity to established sulfa drugs. Sulfonamides are known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria. This mechanism is crucial for the antibacterial efficacy of sulfonamide derivatives, including (2,5-Dichloro-4-methoxyphenyl)sulfonylamine.
Anti-inflammatory and Antitumor Activities
In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory and antitumor activities. Research indicates that sulfonamide derivatives can modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group and the sulfonyl moiety may enhance these activities, making it a potential candidate for further pharmacological development.
Structure-Activity Relationship (SAR)
The biological activity of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine can be analyzed through structure-activity relationships. The following table summarizes key structural features and their associated biological activities:
Structural Feature | Biological Activity | Reference |
---|---|---|
Dichlorinated aromatic ring | Antibacterial | |
Methoxy group | Anti-inflammatory, Antitumor | |
Sulfonamide moiety | Folate synthesis inhibition |
Case Study 1: Antibacterial Activity Assessment
A study assessed the antibacterial activity of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine against several bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of traditional sulfa drugs.
Case Study 2: Anti-inflammatory Effects
In vitro studies on inflammatory cell lines indicated that the compound reduced pro-inflammatory cytokine production. This suggests potential use in treating inflammatory diseases. The anti-inflammatory effects were linked to the modulation of NF-kB signaling pathways.
Case Study 3: Cytotoxicity in Cancer Cell Lines
Research involving various cancer cell lines revealed that (2,5-Dichloro-4-methoxyphenyl)sulfonylamine exhibited cytotoxic effects with IC50 values indicating significant potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Eigenschaften
IUPAC Name |
2,5-dichloro-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3S2/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h2-6,15H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUDLYHGEKCOIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CS2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.